molecular formula C17H23N7O B12163909 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12163909
M. Wt: 341.4 g/mol
InChI Key: RKHGVUSMMTYVGU-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a triazole ring, a pyrimidine ring, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Coupling Reactions: The final step involves coupling the triazole, pyrimidine, and piperidine intermediates using a suitable coupling reagent such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide analogs: Compounds with similar structural features but different substituents.

    Other triazole-containing compounds: Compounds that contain the triazole ring but differ in other structural aspects.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H23N7O/c1-10-8-11(2)19-17(18-10)24-7-3-4-13(9-24)15(25)21-16-20-14(22-23-16)12-5-6-12/h8,12-13H,3-7,9H2,1-2H3,(H2,20,21,22,23,25)

InChI Key

RKHGVUSMMTYVGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)C4CC4)C

Origin of Product

United States

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